molecular formula C18H18N2O3 B12804935 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((4-oxo-4H-1-benzopyran-3-yl)methyl)amino)- CAS No. 143707-85-1

2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((4-oxo-4H-1-benzopyran-3-yl)methyl)amino)-

Cat. No.: B12804935
CAS No.: 143707-85-1
M. Wt: 310.3 g/mol
InChI Key: GPOGYELAMQPQPR-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((4-oxo-4H-1-benzopyran-3-yl)methyl)amino)- is a complex organic compound that belongs to the class of pyridinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((4-oxo-4H-1-benzopyran-3-yl)methyl)amino)- typically involves multi-step organic reactions. The starting materials often include substituted pyridines and benzopyran derivatives. The key steps may involve:

    Alkylation: Introduction of ethyl and methyl groups to the pyridinone ring.

    Amination: Attachment of the amino group to the pyridinone ring.

    Coupling Reaction: Linking the benzopyran moiety to the pyridinone core through a carbon-nitrogen bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((4-oxo-4H-1-benzopyran-3-yl)methyl)amino)- can undergo various chemical reactions, including:

    Oxidation: Conversion of the compound to its oxidized form.

    Reduction: Reduction of functional groups within the molecule.

    Substitution: Replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate for various diseases.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Material Science: In the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate biological pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Pyridinone derivatives: Compounds with similar pyridinone core structures.

    Benzopyran derivatives: Compounds with similar benzopyran moieties.

Uniqueness

The uniqueness of 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((4-oxo-4H-1-benzopyran-3-yl)methyl)amino)- lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities and chemical properties.

Properties

CAS No.

143707-85-1

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

5-ethyl-6-methyl-3-[(4-oxochromen-3-yl)methylamino]-1H-pyridin-2-one

InChI

InChI=1S/C18H18N2O3/c1-3-12-8-15(18(22)20-11(12)2)19-9-13-10-23-16-7-5-4-6-14(16)17(13)21/h4-8,10,19H,3,9H2,1-2H3,(H,20,22)

InChI Key

GPOGYELAMQPQPR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)C(=C1)NCC2=COC3=CC=CC=C3C2=O)C

Origin of Product

United States

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